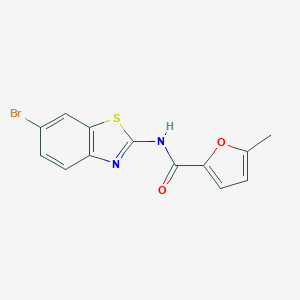![molecular formula C20H23FN2O3 B214177 1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine](/img/structure/B214177.png)
1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine is not fully understood. However, it is believed to interact with certain receptors in the central nervous system, including serotonin and dopamine receptors. Additionally, this compound has been shown to inhibit certain enzymes that are involved in tumor growth, which may contribute to its potential use in cancer treatment.
Biochemical and Physiological Effects:
1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine has been shown to have various biochemical and physiological effects. It has been shown to affect the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders. Additionally, this compound has been shown to inhibit certain enzymes that are involved in tumor growth, which may contribute to its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine in lab experiments is its potential pharmacological properties. This compound has been shown to have an affinity for certain receptors in the central nervous system, which may make it useful in the treatment of various neurological disorders. Additionally, this compound has been shown to inhibit certain enzymes that are involved in tumor growth, which may contribute to its potential use in cancer treatment. However, one limitation of using this compound in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research involving 1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine. One potential area of research is the development of new drugs for the treatment of neurological disorders. Additionally, this compound has been shown to inhibit certain enzymes that are involved in tumor growth, which may contribute to its potential use in cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and its potential pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine involves a series of chemical reactions. The starting material is 7-methoxy-benzo[1,3]dioxol-5-ylmethylamine, which is reacted with 2-fluorobenzyl chloride to obtain 1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine. The synthesis process is complex and requires careful attention to detail to achieve a high yield.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine has been studied for its potential pharmacological properties. It has been shown to have an affinity for certain receptors in the central nervous system, which may make it useful in the treatment of various neurological disorders. Additionally, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit certain enzymes that are involved in tumor growth.
Propiedades
Nombre del producto |
1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine |
|---|---|
Fórmula molecular |
C20H23FN2O3 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1-[(2-fluorophenyl)methyl]-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine |
InChI |
InChI=1S/C20H23FN2O3/c1-24-18-10-15(11-19-20(18)26-14-25-19)12-22-6-8-23(9-7-22)13-16-4-2-3-5-17(16)21/h2-5,10-11H,6-9,12-14H2,1H3 |
Clave InChI |
BQLZYWNZLGWRSC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC=CC=C4F |
SMILES canónico |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)

![1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B214096.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane](/img/structure/B214101.png)
![1-{3-[(1-Naphthyloxy)methyl]benzoyl}pyrrolidine](/img/structure/B214104.png)
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214105.png)
![2-(3,4-dimethoxyphenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B214107.png)

![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214111.png)
![3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B214112.png)
![11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B214113.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine](/img/structure/B214115.png)
![N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B214116.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214117.png)